Vorinostat Vorinostat Vorinostat is a dicarboxylic acid diamide comprising suberic (octanedioic) acid coupled to aniline and hydroxylamine. A histone deacetylase inhibitor, it is marketed under the name Zolinza for the treatment of cutaneous T cell lymphoma (CTCL). It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a hydroxamic acid and a dicarboxylic acid diamide. It is functionally related to a suberic acid, a hydroxylamine and an aniline.
Vorinostat is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Zolinza for the treatment of a certain type of cancer.Vorinostat is also being studied as an investigational drug as part of a strategy to cure HIV infection.As an investigational HIV drug, vorinostat belongs to a group of drugs called latency-reversing agents.
Vorinostat (rINN) or suberoylanilide hydroxamic acid (SAHA), is a drug currently under investigation for the treatment of cutaneous T cell lymphoma (CTCL), a type of skin cancer, to be used when the disease persists, gets worse, or comes back during or after treatment with other medicines. It is the first in a new class of agents known as histone deacetylase inhibitors. A recent study suggested that vorinostat also possesses some activity against recurrent glioblastoma multiforme, resulting in a median overall survival of 5.7 months (compared to 4 - 4.4 months in earlier studies). Further brain tumor trials are planned using combinations of vorinostat with other drugs.
Vorinostat is a Histone Deacetylase Inhibitor. The mechanism of action of vorinostat is as a Histone Deacetylase Inhibitor.
Vorinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous T cell lymphoma. Vorinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.
Vorinostat is a natural product found in Humicola fuscoatra and Campanularia with data available.
Vorinostat is a synthetic hydroxamic acid derivative with antineoplastic activity. Vorinostat, a second generation polar-planar compound, binds to the catalytic domain of the histone deacetylases (HDACs). This allows the hydroxamic moiety to chelate zinc ion located in the catalytic pockets of HDAC, thereby inhibiting deacetylation and leading to an accumulation of both hyperacetylated histones and transcription factors. Hyperacetylation of histone proteins results in the upregulation of the cyclin-dependant kinase p21, followed by G1 arrest. Hyperacetylation of non-histone proteins such as tumor suppressor p53, alpha tubulin, and heat-shock protein 90 produces additional anti-proliferative effects. This agent also induces apoptosis and sensitizes tumor cells to cell death processes. Vorinostat crosses the blood-brain barrier.
A hydroxamic acid and anilide derivative that acts as a HISTONE DEACETYLASE inhibitor. It is used in the treatment of CUTANEOUS T-CELL LYMPHOMA and SEZARY SYNDROME.
Brand Name: Vulcanchem
CAS No.: 149647-78-9
VCID: VC0548269
InChI: InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)
SMILES: C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Vorinostat

CAS No.: 149647-78-9

Inhibitors

VCID: VC0548269

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vorinostat - 149647-78-9

Description Vorinostat is a dicarboxylic acid diamide comprising suberic (octanedioic) acid coupled to aniline and hydroxylamine. A histone deacetylase inhibitor, it is marketed under the name Zolinza for the treatment of cutaneous T cell lymphoma (CTCL). It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a hydroxamic acid and a dicarboxylic acid diamide. It is functionally related to a suberic acid, a hydroxylamine and an aniline.
Vorinostat is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Zolinza for the treatment of a certain type of cancer.Vorinostat is also being studied as an investigational drug as part of a strategy to cure HIV infection.As an investigational HIV drug, vorinostat belongs to a group of drugs called latency-reversing agents.
Vorinostat (rINN) or suberoylanilide hydroxamic acid (SAHA), is a drug currently under investigation for the treatment of cutaneous T cell lymphoma (CTCL), a type of skin cancer, to be used when the disease persists, gets worse, or comes back during or after treatment with other medicines. It is the first in a new class of agents known as histone deacetylase inhibitors. A recent study suggested that vorinostat also possesses some activity against recurrent glioblastoma multiforme, resulting in a median overall survival of 5.7 months (compared to 4 - 4.4 months in earlier studies). Further brain tumor trials are planned using combinations of vorinostat with other drugs.
Vorinostat is a Histone Deacetylase Inhibitor. The mechanism of action of vorinostat is as a Histone Deacetylase Inhibitor.
Vorinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous T cell lymphoma. Vorinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.
Vorinostat is a natural product found in Humicola fuscoatra and Campanularia with data available.
Vorinostat is a synthetic hydroxamic acid derivative with antineoplastic activity. Vorinostat, a second generation polar-planar compound, binds to the catalytic domain of the histone deacetylases (HDACs). This allows the hydroxamic moiety to chelate zinc ion located in the catalytic pockets of HDAC, thereby inhibiting deacetylation and leading to an accumulation of both hyperacetylated histones and transcription factors. Hyperacetylation of histone proteins results in the upregulation of the cyclin-dependant kinase p21, followed by G1 arrest. Hyperacetylation of non-histone proteins such as tumor suppressor p53, alpha tubulin, and heat-shock protein 90 produces additional anti-proliferative effects. This agent also induces apoptosis and sensitizes tumor cells to cell death processes. Vorinostat crosses the blood-brain barrier.
A hydroxamic acid and anilide derivative that acts as a HISTONE DEACETYLASE inhibitor. It is used in the treatment of CUTANEOUS T-CELL LYMPHOMA and SEZARY SYNDROME.
CAS No. 149647-78-9
Product Name Vorinostat
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name N'-hydroxy-N-phenyloctanediamide
Standard InChI InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)
Standard InChIKey WAEXFXRVDQXREF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Appearance White to off-white solid powder
Colorform White to light orange powder
White solid
Melting Point 159-160.5 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride
7.16e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 18F Suberoylanilide Hydroxamic Acid
18F-SAHA
18F-suberoylanilide hydroxamic acid
M344
MK 0683
MK-0683
MK0683
N Hydroxy N' phenyloctanediamide
N-hydroxy-N'-phenyloctanediamide
N1 Hydroxy N8 phenyloctanediamide
N1-hydroxy-N8-phenyloctanediamide
NHNPODA
suberanilohydroxamic acid
suberoyl anilide hydroxamic acid
suberoylanilide hydroxamic acid
Vorinostat
zolinza
Vapor Pressure 2.6X10-13 mm Hg at 25 °C (est)
Reference

"Withdrawal Assessment Report for Vorinostat MSD 100 mg Hard Capsules (vorinostat)" (PDF). European Medicines Agency. 23 October 2008. p. 9. Retrieved 1 September 2016.

"Zolinza (vorinostat) Capsules. Full Prescribing Information" (PDF). Merck & Co., Inc., Whitehouse Station, NJ 08889, USA. Retrieved 1 September 2016.

"International Nonproprietary Names for Pharmaceutical Substances (INN). Recommended International Nonproprietary Names: List 56" (PDF). WHO Drug Information. 20 (3): 232. 2006. Archived from the original (PDF) on July 5, 2011. Retrieved 1 September 2016.

"ZOLINZA, Merck's Investigational Medicine for Advanced Cutaneous T-Cell Lymphoma (CTCL), To Receive Priority Review from U.S. Food and Drug Administration" (Press release). Merck & Co. June 7, 2006. Archived from the original on September 14, 2006. Retrieved October 6, 2006.

Lee JH, Mahendran A, Yao Y, Ngo L, Venta-Perez G, Choy ML, et al. (September 2013). "Development of a histone deacetylase 6 inhibitor and its biological effects". Proceedings of the National Academy of Sciences of the United States of America. 110 (39): 15704–9. Bibcode:2013PNAS..11015704L. doi:10.1073/pnas.1313893110. PMC 3785767. PMID 24023063.

Marks PA, Breslow R (January 2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug". Nature Biotechnology. 25 (1): 84–90. doi:10.1038/nbt1272. PMID 17211407. S2CID 12656582.

HDAC Inhibitors Base (vorinostat)

"Zolinza (vorinostat) dosing, indications, interactions, adverse effects, and more". Medscape Reference. WebMD. Retrieved 16 February 2014.

Schaefer EW, Loaiza-Bonilla A, Juckett M, DiPersio JF, Roy V, Slack J, et al. (October 2009). "A phase 2 study of vorinostat in acute myeloid leukemia". Haematologica. 94 (10): 1375–82. doi:10.3324/haematol.2009.009217. PMC 2754953. PMID 19794082.

Marks PA, Dokmanovic M (December 2005). "Histone deacetylase inhibitors: discovery and development as anticancer agents". Expert Opinion on Investigational Drugs. 14 (12): 1497–511. doi:10.1038/sj.bjc.6603463. PMC 2360770. PMID 16307490.

Cuneo A C. "Mycosis fungoides/Sezary's syndrome". Retrieved 2008-02-15.

"Vorinostat shows anti-cancer activity in recurrent gliomas" (Press release). Mayo Clinic. June 3, 2007. Retrieved 2007-06-03.

Ramalingam SS, Maitland ML, Frankel P, Argiris AE, Koczywas M, Gitlitz B, et al. (January 2010). "Carboplatin and Paclitaxel in combination with either vorinostat or placebo for first-line therapy of advanced non-small-cell lung cancer". Journal of Clinical Oncology. 28 (1): 56–62. doi:10.1200/JCO.2009.24.9094. PMC 2799233. PMID 19933908.

Garcia-Manero, G.; Tambaro, F. P.; Bekele, N. B.; Yang, H.; Ravandi, F.; Jabbour, E.; Borthakur, G.; Kadia, T. M.; Konopleva, M. Y.; Faderl, S.; Cortes, J. E.; Brandt, M.; Hu, Y.; McCue, D.; Newsome, W. M.; Pierce, S. R.; De Lima, M.; Kantarjian, H. M. (2012). "Phase II trial of vorinostat with idarubicin and cytarabine for patients with newly diagnosed acute myelogenous leukemia or myelodysplastic syndrome". Journal of Clinical Oncology. 30 (18): 2204–2210. doi:10.1200/JCO.2011.38.3265. PMC 4879705. PMID 22585696.

"Zolinza, Idarubicin, Cytarabine Combination Yields High Response Rates In MDS Patients (ASH 2011)".

Clinical trial number NCT01319383 for "The Effect of Vorinostat on HIV RNA Expression in the Resting CD4+ T Cells of HIV+ Pts on Stable ART" at ClinicalTrials.gov

Archin NM, Espeseth A, Parker D, Cheema M, Hazuda D, Margolis DM (February 2009). "Expression of latent HIV induced by the potent HDAC inhibitor suberoylanilide hydroxamic acid". AIDS Research and Human Retroviruses. 25 (2): 207–12. doi:10.1089/aid.2008.0191. PMC 2853863. PMID 19239360.

Contreras X, Schweneker M, Chen CS, McCune JM, Deeks SG, Martin J, Peterlin BM (March 2009). "Suberoylanilide hydroxamic acid reactivates HIV from latently infected cells". The Journal of Biological Chemistry. 284 (11): 6782–9. doi:10.1074/jbc.M807898200. PMC 2652322. PMID 19136668.

Bouchecareilh M, Hutt DM, Szajner P, Flotte TR, Balch WE (November 2012). "Histone deacetylase inhibitor (HDACi) suberoylanilide hydroxamic acid (SAHA)-mediated correction of α1-antitrypsin deficiency". The Journal of Biological Chemistry. 287 (45): 38265–78. doi:10.1074/jbc.M112.404707. PMC 3488095. PMID 22995909.

Hutt DM, Herman D, Rodrigues AP, Noel S, Pilewski JM, Matteson J, et al. (January 2010). "Reduced histone deacetylase 7 activity restores function to misfolded CFTR in cystic fibrosis". Nature Chemical Biology. 6 (1): 25–33. doi:10.1038/nchembio.275. PMC 2901172. PMID 19966789.

Alam MS, Getz M, Haldar K (February 2016). "Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model". Science Translational Medicine. 8 (326): 326ra23. doi:10.1126/scitranslmed.aad9407. PMID 26888431. S2CID 5762569.

"Cancer drug may help treat human papillomavirus infections". Retrieved 2018-11-30.

PubChem Compound 5311
Last Modified Aug 15 2023

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